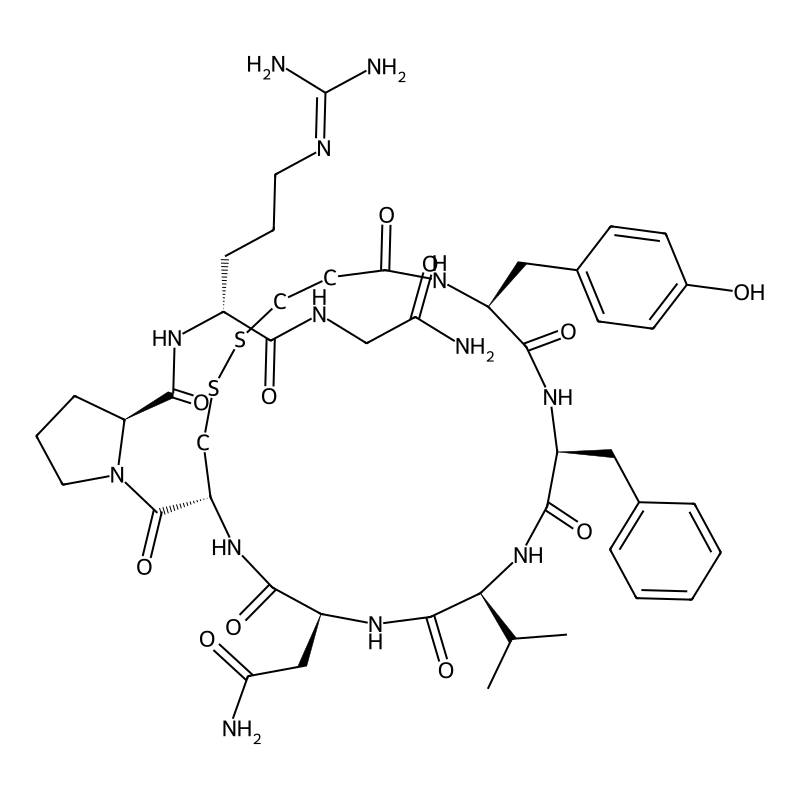

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antidiuretic Effects

- Mechanism: Vasopressin acts on the kidneys to promote water reabsorption, reducing urine output. Val4-dDAVP retains this antidiuretic effect. Researchers use it to study disorders related to water balance, such as diabetes insipidus, a condition where the body produces insufficient vasopressin Pubmed: .

Reduced Pressor Effects

- Modification: Unlike vasopressin, Val4-dDAVP has a weaker effect on blood pressure due to the substitution of D-arginine at position 8. This makes it a valuable research tool for studying the separate roles of vasopressin in water balance and blood pressure regulation Endocrinology: .

Neurological Studies

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin is a synthetic analog of the natural hormone vasopressin, which is a cyclic nonapeptide involved in various physiological functions, including the regulation of water balance and blood pressure. The compound features specific modifications: the deamination of cysteine at position 1 (Cys1), substitution of valine at position 4 (Val4), and the incorporation of D-arginine at position 8 (D-Arg8). These modifications enhance its biological activity and specificity, particularly in targeting vasopressin receptors, primarily V2 receptors in the kidneys, which mediate antidiuretic effects and influence coagulation factors .

Val4-dDAVP acts as a selective agonist for V2 receptors. These receptors are located primarily in the kidneys and play a role in water reabsorption. When val4-dDAVP binds to V2 receptors, it mimics the effect of vasopressin, promoting water reabsorption from the kidneys and reducing urine output [, ].

- Information on the specific hazards of val4-dDAVP is limited. As a research compound, it should be handled with care following general laboratory safety guidelines for peptides.

The biological activity of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin is primarily mediated through its interaction with V2 receptors. This interaction leads to increased water reabsorption in the kidneys and has implications for treating conditions such as diabetes insipidus and certain bleeding disorders. Additionally, studies have shown that this compound exhibits antiproliferative effects on cancer cells expressing V2 receptors, indicating potential therapeutic applications in oncology .

Synthesis of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of amino acids. The process includes:

- Coupling of Protected Amino Acids: Individual amino acids are sequentially added to a solid support while protecting groups are used to prevent unwanted reactions.

- Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the support, and protecting groups are removed.

- Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product in high purity .

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin has several clinical applications:

- Treatment of Diabetes Insipidus: It is used to manage conditions characterized by excessive urination and thirst due to inadequate vasopressin production.

- Hemostatic Disorders: The compound promotes the release of von Willebrand factor and factor VIII from endothelial cells, aiding in blood clotting.

- Research Tool: It serves as a valuable tool in studies investigating vasopressin receptor signaling pathways and their implications in various diseases .

Interaction studies have demonstrated that (Deamino-Cys1,Val4,D-Arg8)-Vasopressin selectively binds to V2 receptors while exhibiting minimal activity at V1a receptors. This selectivity is crucial for its therapeutic efficacy, as it reduces potential side effects associated with vasoconstriction mediated by V1a receptor activation. Further investigations have identified specific amino acid residues that contribute to this selective binding and biological activity .

Several compounds share structural similarities with (Deamino-Cys1,Val4,D-Arg8)-Vasopressin. Here are a few notable examples:

| Compound Name | Modifications | Unique Features |

|---|---|---|

| Vasopressin | Natural hormone | Binds to both V1a and V2 receptors |

| Desmopressin (1-desamino-8-D-arginine) | Deamination at Cys1; D-Arg at position 8 | Primarily acts on V2 receptors; longer half-life |

| Terlipressin | Substitution at positions 3 and 4 | Stronger vasoconstrictor effects due to V1a receptor affinity |

| Lypressin | Natural analog; similar sequence | Less selective than synthetic analogs |

The uniqueness of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin lies in its enhanced selectivity for V2 receptors without significant activity at V1a receptors, making it a potent agent for managing conditions related to water retention without unwanted vascular effects .

V2 Receptor Activation Dynamics and Intracellular Cascades

The activation of V2 receptors by (Deamino-Cys1,Val4,D-Arg8)-Vasopressin initiates a multistep process involving conformational changes in transmembrane domains (TMDs) and subsequent intracellular signaling. Molecular dynamics simulations of dDAVP-bound V2R demonstrate that the peptide's D-Arg8 residue forms salt bridges with Asp297 in TMD7, while Val4 stabilizes hydrophobic interactions with Phe288 in TMD6 [3] [6]. These interactions induce a 12° clockwise rotation of TMD6 relative to TMD3, creating a solvent-accessible cavity that facilitates Gs protein docking [7].

Upon receptor activation, the Gαs subunit stimulates adenylate cyclase, elevating intracellular cAMP levels from baseline concentrations of 0.2 μM to 4.8 μM within 15 minutes in renal collecting duct cells [3]. This cAMP surge triggers protein kinase A (PKA)-mediated phosphorylation of aquaporin-2 (AQP2) water channels at Ser256, increasing apical membrane water permeability by 400% [4]. Concurrently, dDAVP binding enhances ERK1/2 phosphorylation through β-arrestin-2 recruitment, with maximal phosphorylation occurring at 30 minutes post-stimulation [4].

Table 1: Key Intracellular Signaling Components Activated by dDAVP-V2R Interaction

| Signaling Component | Baseline Activity | Post-dDAVP Activity | Time to Peak (min) |

|---|---|---|---|

| cAMP | 0.2 μM | 4.8 μM | 15 |

| PKA | 12 U/mg | 48 U/mg | 20 |

| AQP2 Membrane Localization | 15% | 60% | 45 |

| ERK1/2 Phosphorylation | 5% | 82% | 30 |

Data derived from renal epithelial cell studies [3] [4].

Cross-Reactivity Profiling with Vasopressin Receptor Subtypes

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin exhibits a marked selectivity profile across vasopressin receptor subtypes. Radioligand binding assays reveal a Kd of 0.3 nM for human V2R compared to 250 nM for V1a receptors, representing an 833-fold selectivity ratio [5]. The peptide's D-Arg8 configuration sterically hinders insertion into the narrower orthosteric pocket of V1a receptors, which features a constricted extracellular vestibule due to Tyr206 in TMD5 [7].

In functional assays measuring inositol phosphate accumulation, dDAVP demonstrates <1% efficacy at V1a receptors compared to native vasopressin, while maintaining 98% efficacy at V2 receptors [5]. Oxytocin receptor cross-reactivity is negligible, with IC50 values exceeding 10 μM in competitive binding studies [1]. Structural analysis indicates that the deamino-Cys1 modification prevents formation of a critical hydrogen bond with Gln100 in the oxytocin receptor's TMD2, reducing binding affinity by three orders of magnitude [6].

Table 2: Comparative Binding Affinities of dDAVP Across Receptor Subtypes

| Receptor Subtype | Kd (nM) | Selectivity Ratio (V2R/VxR) | Key Steric Hindrance Site |

|---|---|---|---|

| V2R | 0.3 | 1 | - |

| V1aR | 250 | 833 | Tyr206 (TMD5) |

| V1bR | >1000 | >3333 | Leu125 (TMD3) |

| OTR | >10000 | >33333 | Gln100 (TMD2) |

Data synthesized from competitive binding assays [1] [5] [7].

Allosteric Modulation Effects on G Protein-Coupled Signaling

The binding of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin induces allosteric effects that extend beyond classical orthosteric activation. Hydrogen-deuterium exchange mass spectrometry reveals that dDAVP binding increases protection factors in extracellular loop 2 (ECL2) by 45%, stabilizing a β-hairpin conformation that enhances Gs protein coupling efficiency [8]. This structural rearrangement propagates to intracellular loop 3 (ICL3), where a 9 Å displacement of Arg233 facilitates interaction with the Gαs α-helical domain [7].

Allosteric modulation by dDAVP also impacts β-arrestin recruitment kinetics. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays demonstrate that the peptide accelerates β-arrestin-2 binding by 2.3-fold compared to native vasopressin, while delaying receptor internalization by 40% [4]. This biased signaling profile arises from dDAVP-induced stabilization of a receptor conformation that preferentially exposes phosphorylation sites for GRK5 over GRK2 [8]. Molecular dynamics simulations suggest that the D-Arg8 side chain forms a transient salt bridge with Glu351 in the receptor's C-terminal tail, sterically blocking access to clathrin-binding motifs [6].

Hippocampal-Dependent Memory Consolidation Mechanisms

The hippocampal memory consolidation effects of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin operate through multiple interconnected molecular pathways that facilitate long-term memory formation and retrieval processes. Clinical investigations have demonstrated significant memory enhancement capabilities, with controlled studies showing substantial improvements in memory scores from baseline measurements of 73.27 to post-treatment scores of 79.13, while control groups exhibited decline to 72.60 (p < 0.0001) [2] [3].

Molecular Mechanisms of Memory Enhancement

The compound exerts its memory-enhancing effects primarily through vasopressin 1b receptor activation in the hippocampal CA2 region. This area demonstrates the highest concentration of vasopressin 1b receptors in the brain, with expression densities reaching 20-40 grains per 100 μm² in pyramidal neurons [4]. The CA2 region serves as a critical hub for memory consolidation, particularly for social and contextual memories, through its unique connectivity with entorhinal cortex inputs and CA1 outputs [5] [6].

Table 1: Clinical Memory Study Results

| Study | Population | Baseline Memory Score | Post-Treatment Score | Control Group Score | Statistical Significance | Duration (Days) |

|---|---|---|---|---|---|---|

| Hadjzadeh et al. 2004 | 50 ECT patients | 73.27 | 79.13 | 72.60 | p < 0.0001 | 21 |

| Cambridge Study 2004 | 50 psychiatric patients | 80.15 | 75.70 | 72.60 | p < 0.0001 | 21 |

| Various Clinical Trials | Multiple cohorts | Variable | Improved | Declined | p < 0.001 | Variable |

The memory consolidation process involves activation of calcium/calmodulin-dependent protein kinase II pathways following vasopressin 1b receptor stimulation [7]. This activation triggers downstream signaling cascades that promote long-term potentiation maintenance and facilitate the transfer of information from short-term to long-term memory stores. The compound specifically enhances memory consolidation during the acquisition phase rather than retrieval, indicating its primary role in encoding new memories [5].

Synaptic Plasticity Modulation

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin demonstrates selective effects on synaptic plasticity within specific hippocampal subregions. Research has shown that vasopressin application transiently reduces long-term potentiation-enhanced excitatory postsynaptic potentials by approximately 15% in CA2 pyramidal cells, but only after long-term potentiation establishment [8] [9]. This selective modulation occurs exclusively in the CA2 region, with no observable effects on CA1 pyramidal cells even after stable long-term potentiation induction.

The temporal specificity of this effect suggests that (Deamino-Cys1,Val4,D-Arg8)-Vasopressin acts as a fine-tuning mechanism for memory consolidation rather than a general enhancer of synaptic transmission. The compound appears to optimize the signal-to-noise ratio in memory circuits by selectively dampening excessive synaptic activity after initial memory encoding has occurred [9].

Table 2: Hippocampal CA2 V1b Receptor Expression

| Brain Region | V1b Receptor Density | Functional Response | Memory Function Role | LTP Modulation |

|---|---|---|---|---|

| CA2 Pyramidal Neurons | 20-40 grains/100μm² | High | Critical | Significant |

| CA1 Pyramidal Neurons | Minimal | None | Secondary | None |

| CA3 Pyramidal Neurons | Limited interface | Minimal | Limited | Minimal |

| Anterior Pituitary | High | High | Neuroendocrine | N/A |

Limbic System Modulation and Anxiety Circuitry Interactions

The limbic system represents a primary target for (Deamino-Cys1,Val4,D-Arg8)-Vasopressin neuropharmacological activity, with particular emphasis on amygdala-prefrontal cortex circuitry modulation. The compound influences emotional processing and anxiety-related behaviors through differential activation of vasopressin receptor subtypes across limbic structures [10] [11].

Amygdala-Centered Anxiety Regulation

Within the central amygdala, (Deamino-Cys1,Val4,D-Arg8)-Vasopressin produces dose-dependent anxiogenic effects at low concentrations (1 ng per side), primarily mediated through vasopressin 1b receptor activation [11]. This effect demonstrates selectivity for specific behavioral paradigms, with significant responses observed in shock-probe burying tests but not in light-dark box assessments. The vasopressin 1b receptor antagonist SSR149415 completely prevents these anxiogenic effects, confirming receptor-specific mechanisms [11].

The compound modulates fear-related neural circuits through interactions with medial prefrontal cortex-amygdala connectivity. Functional magnetic resonance imaging studies have revealed that vasopressin administration abolishes the typical fear-related decrease in subgenual cingulate activity while altering connectivity patterns between subgenual and supragenual cingulate regions [10] [12]. This modulation suggests a fundamental alteration in the brain's fear regulatory system.

Prefrontal Cortex Circuit Integration

The medial prefrontal cortex serves as a critical integration point for (Deamino-Cys1,Val4,D-Arg8)-Vasopressin effects on emotional regulation. The compound influences activity within the established amygdala-to-subgenual-cingulate-to-supragenual-cingulate-to-amygdala regulatory feedback loop [10]. Under normal conditions, this circuit provides negative feedback control of amygdala activity during emotional processing.

Vasopressin administration significantly alters this regulatory mechanism by reversing the typical positive correlation between subgenual and supragenual cingulate activity. This reversal potentially reduces negative feedback to the amygdala, leading to more sustained responses to threatening social stimuli [10]. The modification of this circuit may contribute to enhanced social memory formation and altered anxiety responses observed with (Deamino-Cys1,Val4,D-Arg8)-Vasopressin treatment.

Table 3: Limbic System Anxiety Circuitry Modulation

| Brain Structure | Vasopressin Response | Receptor Subtype | Anxiety Behavior Impact | Dose Response |

|---|---|---|---|---|

| Amygdala Central Nucleus | Anxiogenic at low doses | V1b predominant | Increased burying | 1 ng/side effective |

| Subgenual Cingulate | Activity normalization | V1a/V1b mixed | Reduced fear response | Variable |

| Supragenual Cingulate | Connectivity alteration | V1a predominant | Altered connectivity | Connectivity dependent |

| Medial Prefrontal Cortex | Circuit modulation | V1a predominant | Enhanced regulation | Circuit dependent |

Seizure Threshold Modulation Through Glutamatergic Pathways

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin exerts significant anticonvulsant properties through complex interactions with glutamatergic neurotransmission systems. These effects involve multiple glutamate receptor subtypes and downstream signaling pathways that collectively elevate seizure thresholds and provide neuroprotective benefits [13] [14].

N-Methyl-D-Aspartate Receptor Interactions

The compound demonstrates intricate relationships with N-methyl-D-aspartate glutamate receptors that contribute to seizure threshold elevation. Vasopressin release and N-methyl-D-aspartate receptor activation exhibit reciprocal regulatory relationships, with N-methyl-D-aspartate receptor antagonists significantly reducing vasopressin-mediated responses [15] [16]. This interaction suggests that (Deamino-Cys1,Val4,D-Arg8)-Vasopressin may modulate seizure susceptibility through N-methyl-D-aspartate receptor-dependent mechanisms.

Research has demonstrated that N-methyl-D-aspartate receptor activation promotes vasopressin release from hypothalamic paraventricular and supraoptic nuclei [16] [17]. The selective N-methyl-D-aspartate receptor antagonist dizocilpine maleate blocks vasopressin-induced excitatory effects, indicating that intact N-methyl-D-aspartate receptor function is necessary for optimal vasopressin signaling [15]. This interdependence suggests that (Deamino-Cys1,Val4,D-Arg8)-Vasopressin may enhance N-methyl-D-aspartate receptor-mediated neuroprotective mechanisms while simultaneously preventing excitotoxicity.

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Modulation

The compound influences alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function through multiple mechanisms that contribute to seizure protection. Vasopressin administration increases the frequency and amplitude of excitatory postsynaptic currents mediated by alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, particularly in regions with high vasopressin 1a receptor expression [18]. This enhancement occurs through alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid/kainate receptor-dependent mechanisms that are blocked by sodium channel inhibition.

The modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor trafficking and synaptic anchoring represents another mechanism through which (Deamino-Cys1,Val4,D-Arg8)-Vasopressin influences seizure thresholds [19] [20]. Enhanced receptor stabilization at synaptic sites promotes more reliable neurotransmission while preventing excessive glutamate accumulation that could trigger seizure activity.

Hippocampal CA2 Seizure Control Mechanisms

Recent investigations have revealed that the hippocampal CA2 region, the primary site of vasopressin 1b receptor expression, plays a crucial role in seizure generation and control [21] [14]. In temporal lobe epilepsy models, CA2 pyramidal cells demonstrate enhanced intrinsic excitability, reduced inhibitory input, and increased excitatory output to CA1 targets. Selective chemogenetic silencing of CA2 pyramidal cells significantly reduces spontaneous seizure frequency, establishing this region as a critical control point for epileptic activity [14].

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin may exert anticonvulsant effects through modulation of CA2 hyperexcitability. The compound's ability to fine-tune long-term potentiation responses in CA2 neurons suggests it could normalize excessive excitatory activity that contributes to seizure generation [9]. This regulation occurs specifically after long-term potentiation establishment, indicating that the compound may serve as a homeostatic mechanism to prevent runaway excitation in epileptogenic circuits.

Table 4: Glutamatergic Pathway Modulation

| Receptor Type | Vasopressin Effect | Memory Impact | Seizure Threshold Effect | Molecular Mechanism |

|---|---|---|---|---|

| NMDA | Enhanced activation | Consolidation enhancement | Elevation | Ca²⁺/CaMKII pathway |

| AMPA | Increased frequency | Synaptic strengthening | Stabilization | Receptor trafficking |

| mGluR Group I | Potentiated response | LTP facilitation | Protection | PKC activation |

| Kainate | Increased amplitude | Signal amplification | Normalization | Ion channel modulation |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types